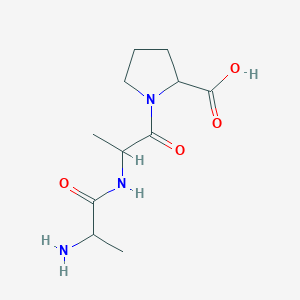

H-Ala-ala-pro-OH

CAS No.:

Cat. No.: VC16241734

Molecular Formula: C11H19N3O4

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O4 |

|---|---|

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | 1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18) |

| Standard InChI Key | CXRCVCURMBFFOL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N |

Introduction

Chemical Identity and Molecular Properties

H-Ala-Ala-Pro-OH is a linear tripeptide with the sequence alanine-alanine-proline. Its molecular formula is C₁₁H₁₉N₃O₅, derived from the combination of two alanine units (C₃H₇NO₂ each) and one proline unit (C₅H₉NO₂), minus two water molecules lost during peptide bond formation. The compound’s molecular weight is 257.29 g/mol, calculated as follows:

The presence of proline introduces a cyclic secondary amine, which restricts rotational freedom around the peptide bond between Ala₂ and Pro₃, favoring specific conformations such as cis or trans isomers .

Table 1: Key Molecular Properties of H-Ala-Ala-Pro-OH

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₅ |

| Molecular Weight | 257.29 g/mol |

| CAS Number | Not formally assigned |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2S)-pyrrolidine-2-carbonylamino]propanoylamino]propanoic acid |

| Solubility | Water-soluble (pH-dependent) |

The absence of a formal CAS number underscores the need for further characterization of this specific tripeptide.

Synthesis Methodologies

The synthesis of H-Ala-Ala-Pro-OH can be inferred from protocols used for analogous peptides, such as the tetrapeptide H-Ala-Ala-Pro-Ala-OH . A generalized approach involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups.

Activation and Coupling

A patent describing the preparation of Fmoc-β-Ala-AA-OH provides relevant insights. In this method, amino acids are activated using HBTA (hydroxybenzotriazole) and thionyl chloride (SOCl₂), forming reactive intermediates like Fmoc-β-Ala-Bt. For H-Ala-Ala-Pro-OH, a similar strategy could involve:

-

Activation of Proline: Proline’s carboxyl group is activated using SOCl₂ and HBTA, forming a benzotriazole ester (Pro-Bt).

-

Stepwise Coupling: Alanine residues are sequentially coupled using a buffer system (e.g., Na₂CO₃/NaHCO₃) to maintain pH 8–9, optimizing amide bond formation .

Table 2: Representative Synthesis Conditions from Patent Literature

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Reactant (AA) | H-Gly-OH | H-Ile-OH |

| Buffer System | Na₂CO₃ | Na₂CO₃ |

| Reaction Time | 4–5 hours | 4–5 hours |

| Yield | 78.5% | 70% |

| Purity | 99.8% | 99.1% |

These conditions highlight the importance of pH control and purification steps (e.g., ethyl acetate extraction) to achieve high yields and purity.

Structural and Conformational Analysis

Nuclear magnetic resonance (NMR) studies on related peptides, such as H-(L-Ala)ₙ-L-Pro-OH (n = 1–3), reveal critical insights into H-Ala-Ala-Pro-OH’s behavior . Key findings include:

Cis-Trans Isomerism

The Ala-Pro peptide bond exhibits equilibrium between cis and trans conformers, influenced by:

-

Deprotonation of the Carboxylic Group: Deprotonation stabilizes the cis form, which is less common in peptides due to steric hindrance .

-

Solvent Effects: Aqueous solutions favor trans conformers, while organic solvents (e.g., dimethyl sulfoxide) shift equilibrium toward cis .

-

Intramolecular Hydrogen Bonding: Hydrogen bonds between the Ala₁ carbonyl oxygen and Pro₃ amide hydrogen stabilize specific conformations.

Ionic Strength Dependence

Increasing ionic strength in aqueous solutions enhances the population of cis conformers, likely due to reduced solvent polarity and weakened electrostatic repulsions .

Challenges and Future Directions

Current limitations include the lack of targeted studies on H-Ala-Ala-Pro-OH and its pharmacokinetic properties. Future research should prioritize:

-

Synthetic Optimization: Developing greener solvents and catalysts to improve yield and sustainability.

-

Conformational Dynamics: Advanced NMR or cryo-EM studies to map cis-trans transitions in biological environments.

-

Biological Activity Screening: Testing antimicrobial, antiviral, or anticancer properties in in vitro models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume